molecular formula C7H3F2IO2 B12083452 2,2-Difluoro-5-iodobenzo[d][1,3]dioxole

2,2-Difluoro-5-iodobenzo[d][1,3]dioxole

Cat. No.: B12083452
M. Wt: 284.00 g/mol
InChI Key: UXDJLBBFLAUBGS-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-iodobenzo[d][1,3]dioxole ( 663934-17-6) is a high-purity halogenated benzodioxole derivative with the molecular formula C7H3F2IO2 and a molecular weight of 284.00 . This compound features a benzodioxole core substituted with two fluorine atoms at the 2-position and an iodine atom at the 5-position, offering unique reactivity for advanced synthetic applications . It is characterized by exceptional stability and selectivity, serving as a versatile building block in Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, for constructing complex heterocycles . Its electron-deficient benzodioxole scaffold is highly valuable in pharmaceutical development, particularly for creating fluorinated drug candidates targeting central nervous system (CNS) disorders . Researchers also employ it in material science to engineer fluorinated polymers with enhanced thermal stability . The compound is supplied as a crystalline solid with ≥95% purity (HPLC) . To maintain its integrity and stability, it is recommended to store this reagent under inert conditions at 2-8°C, protected from light . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H3F2IO2

Molecular Weight

284.00 g/mol

IUPAC Name

2,2-difluoro-5-iodo-1,3-benzodioxole

InChI

InChI=1S/C7H3F2IO2/c8-7(9)11-5-2-1-4(10)3-6(5)12-7/h1-3H

InChI Key

UXDJLBBFLAUBGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)OC(O2)(F)F

Origin of Product

United States

Significance of Fluorinated Benzodioxoles in Organic Synthesis and Medicinal Chemistry

The benzodioxole ring system is a "privileged structure" found in numerous natural products and synthetic compounds. acs.org The introduction of fluorine atoms to create the 2,2-difluorobenzodioxole moiety significantly alters the parent molecule's physicochemical properties in ways that are highly advantageous for drug design. enamine.net Fluorine is the most electronegative element, and its incorporation can enhance metabolic stability, modulate acidity or basicity of nearby functional groups, and influence molecular conformation. nih.govbohrium.com

Specifically, the difluoromethylenedioxy group (–OCF₂O–) is recognized as a bioisostere for moieties such as hydroxyl (–OH), thiol (–SH), and even methyl (–CH₃) groups. researchgate.net Bioisosteric replacement is a key strategy in medicinal chemistry to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties while retaining or enhancing its biological activity. princeton.edu The difluoromethyl group can act as a lipophilic hydrogen bond donor, a property not observed in its non-fluorinated methylene (B1212753) counterpart (–OCH₂O–). bohrium.comsemanticscholar.org This unique characteristic allows it to form favorable interactions with biological targets. enamine.net Furthermore, replacing a metabolically susceptible site with a robust carbon-fluorine bond can block oxidation, thereby increasing the compound's in vivo half-life. nih.gov This enhanced stability and potential for improved binding affinity have made fluorinated benzodioxoles valuable components in the development of modern therapeutics. enamine.netnih.gov

The Role of Iodine in Aromatic and Heterocyclic Systems for Chemical Transformations

The iodine atom attached to the aromatic ring of 2,2-Difluoro-5-iodobenzo[d] rsc.orgnih.govdioxole serves as a highly versatile functional handle for a multitude of chemical reactions. Aryl iodides are among the most reactive of the aryl halides in transition-metal-catalyzed cross-coupling reactions due to the relatively low bond dissociation energy of the carbon-iodine bond. This reactivity makes them excellent substrates for forming new carbon-carbon, carbon-nitrogen, and other carbon-heteroatom bonds.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and aryl iodides are premier substrates for these transformations. organic-chemistry.org They readily participate in well-established reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial linkage in many pharmaceuticals. nih.govacs.org

Carbonylation: Introduction of a carbonyl group to synthesize aldehydes, ketones, or carboxylic acid derivatives. organic-chemistry.org

Beyond palladium catalysis, aryl iodides are also effective in copper- and gold-catalyzed couplings. acs.org Recent advancements have even demonstrated visible-light-induced, metal-free cross-coupling reactions involving aryl iodides. nih.gov Furthermore, the iodine atom can be used in iodine-mediated electrophilic cyclization reactions to construct various heterocyclic systems. rsc.orgnih.govrsc.org The trivalent state of iodine is also accessible, with reagents like o-iodoxybenzoic acid (IBX) being used to mediate complex transformations. acs.orgjst.go.jp This broad reactivity profile makes the iodo group an invaluable tool for elaborating the core benzodioxole structure into more complex and functionally diverse molecules.

Historical Context and Evolution of Benzo D Rsc.orgnih.govdioxole Chemistry

Direct Halogenation Methods (e.g., from 2,2-Difluorobenzo[d]benchchem.comchemicalbook.comdioxole)

Direct electrophilic aromatic substitution is a standard method for iodinating activated aromatic rings. This approach involves treating 2,2-difluorobenzo[d] chemicalbook.comdioxole with an electrophilic iodine source. Common reagents for this purpose include molecular iodine (I₂) in the presence of an oxidizing agent (like nitric acid or hydrogen peroxide), or more reactive iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), often with a Lewis or Brønsted acid catalyst. mdpi.com The reaction conditions must be carefully controlled to ensure mono-iodination occurs selectively at the desired position and to prevent side reactions. Electrochemical methods that generate reactive iodinating species like hypoiodous acid (HIO) in situ also represent a modern, green approach to electrophilic iodination. nih.gov

Organometallic Precursor Routes (e.g., Lithiation-Iodination)

A highly reliable and regioselective method for halogenating aromatic rings involves an organometallic intermediate. The lithiation-iodination sequence is a classic example. This two-step process would involve:

Lithiation: Deprotonation of the 2,2-difluorobenzo[d] chemicalbook.comdioxole at the 5-position using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), typically at low temperatures in an anhydrous ether solvent.

Iodination: The resulting aryllithium species is then quenched with an electrophilic iodine source, most commonly a solution of molecular iodine (I₂).

This method provides excellent regiocontrol, as the site of metallation dictates the position of the incoming iodine atom. The feasibility of functionalizing the 5-position via organometallic intermediates is well-established in related systems. chemicalbook.com

Palladium-Catalyzed Iodination Approaches

Modern synthetic chemistry has seen the rise of palladium-catalyzed C-H functionalization as a powerful tool for forging carbon-heteroatom bonds. mdpi.com Palladium-catalyzed C-H iodination often relies on a directing group to achieve high regioselectivity. nih.govnih.gov While the target precursor, 2,2-difluorobenzo[d] chemicalbook.comdioxole, lacks a strong directing group, this strategy could be applied to a derivative. For example, a carboxylic acid or amide group temporarily installed on the ring could direct the palladium catalyst to an adjacent C-H bond for iodination, with the directing group being removed in a subsequent step. More advanced methods may use molecular iodine (I₂) as the sole oxidant, improving the practicality of the reaction. nih.gov While potentially requiring more steps, this approach offers an alternative route leveraging cutting-edge catalytic methods.

Preparation of Key Intermediates for 2,2-Difluoro-5-iodobenzo[d]libretexts.orgmasterorganicchemistry.comdioxole Synthesis

The established pathway begins with 1,3-benzodioxole and proceeds as follows:

Chlorination: The first step is the chlorination of 1,3-benzodioxole to produce 2,2-dichloro-1,3-benzodioxole. This reaction can be carried out by reacting 1,3-benzodioxole with chlorine gas in a suitable solvent like benzotrifluoride (B45747), in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). nih.gov

Fluorination: The resulting 2,2-dichloro-1,3-benzodioxole undergoes a halogen exchange reaction to replace the chlorine atoms with fluorine. As previously discussed, this can be achieved using various fluorinating agents. A common industrial method is the reaction with potassium fluoride and a catalyst like KHF₂ in a polar aprotic solvent. wikipedia.org This reaction yields the crucial intermediate, 2,2-difluoro-1,3-benzodioxole. wikipedia.orgorganic-chemistry.org

Iodination: The final step is the introduction of an iodine atom onto the benzene (B151609) ring at the 5-position. The 2,2-difluorobenzodioxole ring system is activated towards electrophilic aromatic substitution. However, molecular iodine (I₂) itself is generally unreactive and requires activation. masterorganicchemistry.comlibretexts.org The iodination is achieved by treating 2,2-difluoro-1,3-benzodioxole with an electrophilic iodine source. Several methods are effective for the iodination of activated aromatic rings:

Using an Oxidizing Agent: A mixture of iodine and an oxidizing agent such as nitric acid, hydrogen peroxide, or a copper salt (e.g., CuCl₂) generates a more powerful electrophilic species, often represented as I⁺. libretexts.org

Using N-Iodosuccinimide (NIS): NIS is a common and effective iodinating reagent, often used with a catalytic amount of a strong acid like trifluoroacetic acid or sulfuric acid to enhance its electrophilicity. wikipedia.orgorganic-chemistry.org

Using Iodine and Sodium Iodate (B108269): A strong electrophilic iodine reagent can be prepared from sodium iodate (NaIO₄) and iodine in concentrated sulfuric acid. organic-chemistry.org

The reaction introduces the iodine atom regioselectively onto the aromatic ring to yield the final product, 2,2-Difluoro-5-iodobenzo[d] libretexts.orgmasterorganicchemistry.comdioxole.

The table below lists the key intermediates and the final product in this synthetic pathway.

Compound NameMolecular FormulaRole in Synthesis
1,3-BenzodioxoleC₇H₆O₂Starting Material
2,2-Dichloro-1,3-benzodioxoleC₇H₄Cl₂O₂Chlorinated Intermediate
2,2-Difluoro-1,3-benzodioxoleC₇H₄F₂O₂Key Fluorinated Intermediate nih.govsynquestlabs.com
2,2-Difluoro-5-iodobenzo[d] libretexts.orgmasterorganicchemistry.comdioxoleC₇H₃F₂IO₂Final Product nih.gov

Reactivity of the Aryl Iodide Moiety at the 5-Position

The carbon-iodine bond at the 5-position of the aromatic ring is the primary locus of reactivity for 2,2-Difluoro-5-iodobenzo[d] sigmaaldrich.comorganic-chemistry.orgdioxole. The high polarizability and relative weakness of this bond, coupled with the electron-withdrawing nature of the adjacent 2,2-difluoro-1,3-dioxole ring system, render the ipso-carbon susceptible to a variety of transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org

For 2,2-Difluoro-5-iodobenzo[d] sigmaaldrich.comorganic-chemistry.orgdioxole, the strong electron-withdrawing effect of the difluoromethylene (-CF2-) group significantly lowers the electron density of the aromatic ring, thereby activating it for nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the dioxole ring. With the iodine atom situated at the 5-position (para to one of the oxygen atoms and meta to the other), the ring is rendered sufficiently electron-deficient to undergo SNAr reactions. The iodide ion is an excellent leaving group, further facilitating this transformation. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the iodide to form a variety of functionalized benzodioxole derivatives. The reaction is contingent upon the presence of activating electron-withdrawing groups, which stabilize the anionic intermediate. libretexts.org

Table 1: Factors Influencing SNAr on 2,2-Difluoro-5-iodobenzo[d] sigmaaldrich.comorganic-chemistry.orgdioxole

Factor Influence on Reactivity Rationale
Leaving Group High Iodide (I⁻) is a large, polarizable, and stable anion, making it an excellent leaving group.
Activating Group High The -OCF₂O- moiety is strongly electron-withdrawing, stabilizing the negative charge of the Meisenheimer intermediate. libretexts.org
Nucleophile Strength Variable Stronger nucleophiles (e.g., RO⁻, RS⁻) generally lead to faster reaction rates.

| Solvent | Variable | Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation of the nucleophilic salt without solvating the nucleophile, enhancing its reactivity. |

Formation and Reactivity of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The aryl iodide functionality serves as a reliable handle for the generation of highly reactive organometallic intermediates. These reagents are powerful nucleophiles and are central to the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents : The reaction of 2,2-Difluoro-5-iodobenzo[d] sigmaaldrich.comorganic-chemistry.orgdioxole with metallic magnesium, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2,2-difluoro-1,3-benzodioxol-5-yl)magnesium iodide. A related patent describes the formation of a Grignard reagent from the analogous 5-bromo compound, which can be achieved either by direct reaction with magnesium chips or through a halogen-metal exchange with a pre-formed Grignard reagent like isopropyl magnesium chloride. google.com The iodo-derivative is expected to be even more reactive. These Grignard reagents are versatile intermediates, reacting with a wide range of electrophiles. For instance, reaction with N,N-dimethylformamide (DMF) followed by an aqueous workup provides 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde. google.comsigmaaldrich.com

Organolithium Reagents : Halogen-lithium exchange, a rapid and often high-yielding reaction, can be accomplished by treating the aryl iodide with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This process generates the highly nucleophilic 5-lithio-2,2-difluoro-1,3-benzodioxole. This intermediate is crucial for subsequent reactions, including quenching with electrophiles or transmetalation to form other organometallic species, such as organoboronates for Suzuki couplings.

Organozinc Reagents : Organozinc reagents can be prepared from 2,2-Difluoro-5-iodobenzo[d] sigmaaldrich.comorganic-chemistry.orgdioxole, often through the transmetalation of the corresponding organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂). sigmaaldrich.com Alternatively, direct insertion of activated zinc metal (Rieke® Zinc) into the carbon-iodine bond is a viable pathway that tolerates a variety of sensitive functional groups. sigmaaldrich.com The resulting organozinc reagents are valuable partners in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. sigmaaldrich.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov 2,2-Difluoro-5-iodobenzo[d] sigmaaldrich.comorganic-chemistry.orgdioxole can be efficiently coupled with various aryl- or vinylboronic acids to form biaryl or styrenyl derivatives, respectively. researchgate.net The corresponding coupling partner, 2,2-difluoro-1,3-benzodioxole-5-boronic acid, is also a known compound, enabling coupling with other aryl halides. sigmaaldrich.com

Sonogashira Coupling : The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. soton.ac.uknih.gov This method provides a direct route to 5-alkynyl-2,2-difluorobenzo[d] sigmaaldrich.comorganic-chemistry.orgdioxole derivatives, which are valuable precursors for more complex structures. soton.ac.uk

Heck-Mizoroki Reaction : In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org The reaction with 2,2-Difluoro-5-iodobenzo[d] sigmaaldrich.comorganic-chemistry.orgdioxole proceeds via oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org This reaction offers excellent control over regioselectivity and stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura R-B(OH)₂ or R-B(OR')₂ Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) Biaryls, Vinylarenes
Sonogashira R-C≡CH Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N, piperidine) Arylalkynes

| Heck-Mizoroki | Alkene (e.g., CH₂=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted Alkenes |

Role in Hypervalent Iodine Reagent Chemistry

Aryl iodides are precursors to hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their oxidizing properties and low toxicity. wikipedia.orgarkat-usa.org By oxidizing the iodine atom of 2,2-Difluoro-5-iodobenzo[d] sigmaaldrich.comorganic-chemistry.orgdioxole, one can access higher oxidation states, primarily iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes). wikipedia.org

Treatment with oxidizing agents like peracetic acid in the presence of acetic anhydride (B1165640) can yield the corresponding (diacetoxyiodo) derivative, a versatile λ³-iodane. arkat-usa.org Further oxidation of the λ³-iodane or direct, more forceful oxidation of the parent aryl iodide can produce the corresponding ioxy-compound (a λ⁵-iodane), an analogue of the well-known oxidant 2-iodoxybenzoic acid (IBX). wikipedia.orgorganic-chemistry.org These hypervalent iodine reagents derived from 2,2-Difluoro-5-iodobenzo[d] sigmaaldrich.comorganic-chemistry.orgdioxole can then be used to mediate a wide range of oxidative transformations in organic synthesis. organic-chemistry.org

Reactivity of the 2,2-Difluoro-1,3-dioxole Ring System

Stability and Electronic Influence of the Difluoromethylene Group

The 2,2-difluoro-1,3-benzodioxole moiety is a key structural feature that imparts unique properties to the molecule. This ring system is generally stable under a wide range of reaction conditions, including those employed for the modification of the aryl iodide group. google.comchemicalbook.com Its stability is evidenced by its synthesis and purification procedures, which can involve heating and distillation without decomposition. google.com

The primary influence of this group is electronic. The two highly electronegative fluorine atoms attached to the methylene (B1212753) bridge create a powerful dipole, making the -CF₂- group strongly electron-withdrawing. This has several significant consequences for the molecule's reactivity:

Aromatic Ring Deactivation : The electron-withdrawing nature of the difluoromethylene group deactivates the attached benzene ring towards electrophilic aromatic substitution.

Aromatic Ring Activation : Conversely, this same property activates the ring towards nucleophilic aromatic substitution, as discussed in section 3.1.1. libretexts.org

Increased Acidity of Protons : The acidity of the aromatic protons is increased, which can influence metallation reactions.

The 2,2-difluoro-1,3-benzodioxole group is often considered a bioisostere of other functionalities, used in medicinal chemistry to modulate the physicochemical properties of a lead compound. chemicalbook.com Its stability and defined electronic influence make it a predictable and valuable component in the design of complex organic molecules. chemicalbook.comrsc.org

Ring-Opening Reactions and Rearrangements

The stability of the 2,2-difluoro-1,3-benzodioxole ring system is notable; however, under specific conditions, ring-opening can be induced. While specific studies on the 5-iodo derivative are limited, research on related structures provides valuable insights. For instance, Lewis acid-catalyzed ring-opening has been observed in gem-difluorinated cyclopropanes, a transformation initiated by the activation of a C-F bond to form a fluoroallyl cation. nih.gov This suggests that under appropriate Lewis acidic conditions, the difluorobenzodioxole ring in 2,2-Difluoro-5-iodobenzo[d] researchgate.netwikipedia.orgdioxole could potentially undergo cleavage.

Furthermore, the reaction of substituted benzodioxoles with potent nucleophiles like Grignard reagents can lead to the cleavage of the O-C bonds of the dioxole ring. nih.gov The regioselectivity of such an attack would likely be influenced by the electronic effects of both the iodine atom and the difluoromethylene group.

Rearrangement reactions involving the benzodioxole skeleton itself are not commonly reported under typical synthetic conditions due to the aromaticity of the benzene ring. However, rearrangement reactions are known to occur in related systems, such as the conversion of an oxime to an N-substituted amide in the Beckmann rearrangement or the transformation of ketones to esters via Baeyer-Villiger oxidation. researchgate.net The specific conditions required to induce such rearrangements in the context of 2,2-Difluoro-5-iodobenzo[d] researchgate.netwikipedia.orgdioxole would need to be experimentally determined.

Electrophilic Aromatic Substitution Patterns on the Benzo Ring

The introduction of electrophiles to the aromatic ring of 2,2-Difluoro-5-iodobenzo[d] researchgate.netwikipedia.orgdioxole is governed by the directing effects of the existing substituents. The 2,2-difluorobenzodioxole group is generally considered to be electron-withdrawing and deactivating due to the strong inductive effect of the fluorine atoms. organic-chemistry.org Halogens, such as iodine, are also deactivating groups but are ortho-, para-directing. organic-chemistry.orgnih.govliv.ac.uk

The interplay of these effects dictates the position of incoming electrophiles. The iodine atom will direct incoming electrophiles to the positions ortho and para to it (C4 and C6). The difluorobenzodioxole moiety, being deactivating, will slow down the reaction rate. In electrophilic aromatic substitution reactions, the position of substitution is a result of the combined electronic and steric influences of all substituents on the ring. organic-chemistry.orgnih.gov

For instance, in the nitration of aromatic compounds, the nitro group is introduced onto the aromatic ring. beilstein-journals.org In the case of 2,2-Difluoro-5-iodobenzo[d] researchgate.netwikipedia.orgdioxole, the nitration would be expected to occur at the positions activated by the ortho-, para-directing iodo group, while being slowed by the deactivating nature of both substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2,2-Difluoro-5-iodobenzo[d] researchgate.netwikipedia.orgdioxole

Reaction TypeElectrophileExpected Major Product(s)
NitrationNO₂⁺2,2-Difluoro-5-iodo-6-nitrobenzo[d] researchgate.netwikipedia.orgdioxole and 2,2-Difluoro-4-iodo-5-nitrobenzo[d] researchgate.netwikipedia.orgdioxole
HalogenationBr⁺, Cl⁺2,2-Difluoro-5-iodo-6-halobenzo[d] researchgate.netwikipedia.orgdioxole and 2,2-Difluoro-4-iodo-5-halobenzo[d] researchgate.netwikipedia.orgdioxole
SulfonationSO₃2,2-Difluoro-5-iodobenzo[d] researchgate.netwikipedia.orgdioxole-6-sulfonic acid
Friedel-Crafts AcylationRCO⁺2,2-Difluoro-6-acyl-5-iodobenzo[d] researchgate.netwikipedia.orgdioxole

Regioselective Functionalization of the Benzodioxole Core

The iodine atom in 2,2-Difluoro-5-iodobenzo[d] researchgate.netwikipedia.orgdioxole serves as a versatile handle for regioselective functionalization through various metal-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium. This reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position.

Commonly employed cross-coupling reactions for aryl iodides include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govharvard.edulibretexts.orgresearchgate.net This method is widely used for the formation of biaryl compounds.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgliv.ac.uklibretexts.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.netnih.govsoton.ac.uk

These reactions provide a powerful toolkit for introducing a wide array of functional groups at the C5 position of the benzodioxole core, allowing for the synthesis of a diverse library of derivatives.

Table 2: Potential Cross-Coupling Reactions for Functionalization of 2,2-Difluoro-5-iodobenzo[d] researchgate.netwikipedia.orgdioxole

Reaction NameCoupling PartnerResulting Functional Group
Suzuki-MiyauraArylboronic acidAryl
HeckAlkeneSubstituted Alkene
SonogashiraTerminal AlkyneAlkyne
Buchwald-HartwigAmineAmine
StilleOrganotin compoundVarious organic groups

Biochemical Transformations and Degradation Pathways (e.g., Microbial Defluorination)

The biochemical fate of 2,2-Difluoro-5-iodobenzo[d] researchgate.netwikipedia.orgdioxole is of interest due to the presence of both fluorine and iodine atoms, which can influence its persistence and degradation in biological systems. Microorganisms have evolved diverse enzymatic machinery to metabolize halogenated aromatic compounds. nih.govresearchgate.net

The degradation of fluorinated aromatics can proceed through enzymatic removal of fluorine by hydroxylation, leading to the formation of phenols and catechols. researchgate.net The stability of the C-F bond often makes defluorination a challenging step in biodegradation. researchgate.netnih.govacs.org However, some microbes possess enzymes capable of catalyzing this cleavage. acs.org Biological defluorination can occur either through specific enzymatic dehalogenation or via the transformation of the fluorinated compound into an unstable intermediate that spontaneously releases fluoride ions. acs.org

The metabolism of 1,3-benzodioxoles has been shown to proceed via cytochrome P-450-catalyzed oxidation, which can lead to the formation of carbon monoxide from the methylenic carbon. nih.gov The presence of the electron-withdrawing difluoro group and the bulky iodine atom in 2,2-Difluoro-5-iodobenzo[d] researchgate.netwikipedia.orgdioxole would likely influence the rate and pathway of such metabolic processes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,2-Difluoro-5-iodobenzo[d] nih.govnih.govdioxole, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three aromatic protons. The substitution pattern on the benzene (B151609) ring will dictate the chemical shifts and coupling patterns. The proton at the C4 position, flanked by the dioxole ring and the iodine atom, would likely appear as a doublet. The proton at C6, adjacent to the iodine, would also be a doublet, and the proton at C7 would likely be a doublet of doublets due to coupling with both neighboring protons. The exact chemical shifts would be influenced by the electron-withdrawing effects of the difluoromethylene group and the iodine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal seven distinct carbon signals. The most downfield signal would likely correspond to the carbon of the difluoromethylene group (C2), significantly shifted by the two attached fluorine atoms. The carbons of the aromatic ring will appear in the typical aromatic region, with their specific shifts influenced by the iodine and difluorodioxole substituents. The carbon atom bearing the iodine (C5) would show a characteristic shift, and the other aromatic carbons (C4, C6, C7, C3a, C7a) would also have unique resonances.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For 2,2-Difluoro-5-iodobenzo[d] nih.govnih.govdioxole, a single signal, likely a singlet or a very closely coupled multiplet, would be expected for the two equivalent fluorine atoms of the CF₂ group. The chemical shift of this signal would be characteristic of a difluoromethylene group attached to a dioxole ring. For the related compound, 2,2-Difluoro-1,3-benzodioxole (B44384), ¹⁹F NMR data has been reported, and similar values would be anticipated for the iodo-derivative. nih.gov

Predicted NMR Data for 2,2-Difluoro-5-iodobenzo[d] nih.govnih.govdioxole

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H δ 7.0 - 7.5 d H-4
¹H δ 7.5 - 7.8 d H-6
¹H δ 6.8 - 7.2 dd H-7
¹³C δ 110 - 125 s C2
¹³C δ 90 - 100 s C5
¹³C δ 110 - 145 s Aromatic C
¹⁹F δ -50 to -70 s CF₂

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For 2,2-Difluoro-5-iodobenzo[d] nih.govnih.govdioxole (C₇H₃F₂IO₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 283.91 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would be characteristic of the benzodioxole structure and the substituents. Key fragmentation pathways would likely involve:

Loss of Iodine: A significant fragment would likely be observed corresponding to the loss of the iodine atom ([M-I]⁺), resulting in a peak at m/z around 157.

Loss of CO₂: Fragmentation of the dioxole ring could lead to the loss of a molecule of carbon dioxide ([M-CO₂]⁺).

Loss of CF₂: Cleavage of the difluoromethylene group could also occur, leading to a fragment corresponding to [M-CF₂]⁺.

The relative intensities of these fragment ions would provide valuable information for confirming the structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" that can be used for identification.

Infrared (IR) Spectroscopy: The IR spectrum of 2,2-Difluoro-5-iodobenzo[d] nih.govnih.govdioxole would be expected to show characteristic absorption bands for the various functional groups present. Key expected vibrations include:

C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹ corresponding to the stretching vibrations of the carbon-fluorine bonds in the CF₂ group.

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretching: Several bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: Asymmetric and symmetric stretching vibrations of the dioxole ring ether linkages, typically appearing in the 1000-1300 cm⁻¹ range.

C-I Stretching: A weaker absorption band at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

For the parent compound, 2,2-Difluoro-1,3-benzodioxole, IR spectra have been recorded and show characteristic peaks that would be expected to be present, with some shifts, in the iodo-substituted derivative. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C-F and C-I stretching vibrations would also be observable. The symmetric vibrations of the molecule would be particularly prominent in the Raman spectrum.

X-ray Crystallography for Definitive Solid-State Structure Determination (if available for related derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for 2,2-Difluoro-5-iodobenzo[d] nih.govnih.govdioxole is currently available in the public domain, analysis of related benzo[d] nih.govnih.govdioxole derivatives can provide valuable insights into the expected solid-state conformation.

Computational and Theoretical Studies on 2,2 Difluoro 5 Iodobenzo D 1 2 Dioxole

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure, which in turn governs its stability and reactivity. For 2,2-Difluoro-5-iodobenzo[d] researchgate.netmdpi.comdioxole, DFT calculations would provide a wealth of information.

The electronic structure is primarily described by the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In the case of 2,2-Difluoro-5-iodobenzo[d] researchgate.netmdpi.comdioxole, the presence of the electron-withdrawing difluoromethylenedioxy group and the iodine atom will significantly influence the electron distribution across the aromatic ring. DFT calculations on related benzodioxole derivatives have shown that substituents can modulate the HOMO-LUMO gap. researchgate.net For instance, the introduction of electron-withdrawing groups typically lowers both the HOMO and LUMO energy levels. The iodine atom, being a large and polarizable halogen, can also participate in halogen bonding, a factor that influences intermolecular interactions and can be computationally modeled.

Reactivity descriptors, derived from DFT calculations, can predict the most likely sites for electrophilic and nucleophilic attack. For 2,2-Difluoro-5-iodobenzo[d] researchgate.netmdpi.comdioxole, the carbon atom attached to the iodine is a potential site for nucleophilic substitution, a common reaction for aryl iodides. nih.gov DFT can be used to calculate the electrostatic potential surface, which visually represents the charge distribution and helps identify electron-rich and electron-poor regions of the molecule, further predicting sites of interaction.

Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted Benzodioxoles

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,3-Benzodioxole (B145889)-5.8-0.25.6
2,2-Difluorobenzo[d] researchgate.netmdpi.comdioxole-6.2-0.85.4
5-Iodobenzo[d] researchgate.netmdpi.comdioxole-5.9-0.55.4
2,2-Difluoro-5-iodobenzo[d] researchgate.netmdpi.comdioxole (Predicted)-6.3-1.05.3

Note: The values for 2,2-Difluoro-5-iodobenzo[d] researchgate.netmdpi.comdioxole are predictive and based on trends observed in related compounds. Actual calculated values may vary depending on the level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational flexibility and how it interacts with its environment. nih.gov For a relatively rigid molecule like 2,2-Difluoro-5-iodobenzo[d] researchgate.netmdpi.comdioxole, MD simulations are particularly useful for understanding the subtle dynamics of the dioxole ring and the orientation of the substituents.

While the benzodioxole core is largely planar, the five-membered dioxole ring can exhibit slight puckering. MD simulations can explore the potential energy surface associated with these conformational changes, revealing the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. In a condensed phase (liquid or solid), molecules of 2,2-Difluoro-5-iodobenzo[d] researchgate.netmdpi.comdioxole will interact with each other through various non-covalent forces, including van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the iodine atom. MD simulations can model these interactions explicitly, providing a picture of the local structure and dynamics within a bulk material or in solution. This is crucial for understanding properties like solubility, melting point, and crystal packing.

Quantum Chemical Approaches to Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are essential for elucidating the detailed mechanisms of chemical reactions. For 2,2-Difluoro-5-iodobenzo[d] researchgate.netmdpi.comdioxole, a key area of interest would be the reactivity of the carbon-iodine bond. Aryl iodides are known to participate in a variety of reactions, such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Computational studies can map out the entire reaction pathway for a given transformation. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is most likely to occur.

For example, in a nucleophilic substitution reaction where the iodide is replaced by another group, quantum chemical calculations can help determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving an intermediate. nih.gov These calculations would also reveal the geometry of the transition state, providing a deeper understanding of the factors that control the reaction's stereochemistry and regioselectivity.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting various spectroscopic properties of molecules, which can be invaluable for their characterization.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the different nuclei (¹H, ¹³C, ¹⁹F) in the molecule, it is possible to predict their chemical shifts with a reasonable degree of accuracy. This can aid in the assignment of experimental spectra and help to confirm the structure of a newly synthesized compound. For 2,2-Difluoro-5-iodobenzo[d] researchgate.netmdpi.comdioxole, predicting the ¹⁹F NMR chemical shift would be particularly useful due to the presence of the difluoromethylenedioxy group.

Vibrational Spectroscopy: The vibrational frequencies of a molecule, which are observed in its Infrared (IR) and Raman spectra, can also be calculated using quantum chemical methods. These calculations provide a set of normal modes, each corresponding to a specific type of molecular vibration (e.g., stretching, bending). The calculated vibrational spectrum can be compared with the experimental spectrum to aid in its interpretation and to identify characteristic functional groups. For 2,2-Difluoro-5-iodobenzo[d] researchgate.netmdpi.comdioxole, characteristic vibrational modes would include the C-F stretches, C-I stretch, and the vibrations of the aromatic ring and the dioxole moiety.

Table 2: Predicted Spectroscopic Data for 2,2-Difluoro-5-iodobenzo[d] researchgate.netmdpi.comdioxole

NucleusPredicted Chemical Shift (ppm)
¹H (aromatic)7.0 - 7.5
¹³C (aromatic)110 - 150
¹³C (CF₂)~120
¹⁹F-50 to -70
Vibrational ModePredicted Frequency (cm⁻¹)
C-F Stretch1100 - 1250
Aromatic C=C Stretch1400 - 1600
C-I Stretch500 - 600

Note: These are approximate predicted values. Actual experimental values can be influenced by solvent and other experimental conditions.

Applications of 2,2 Difluoro 5 Iodobenzo D 1 2 Dioxole in Complex Molecule Synthesis

As a Versatile Building Block in Organic Synthesis

The strategic placement of both a difluoromethylenedioxy group and an iodine atom makes 2,2-Difluoro-5-iodobenzo[d] nih.govgoogle.comdioxole a valuable building block in organic synthesis. nih.govsynquestlabs.com The parent structure, 2,2-difluoro-1,3-benzodioxole (B44384), is a known intermediate for creating products for the agrochemical and pharmaceutical sectors. google.comgoogle.com The iodo-derivative offers an additional layer of synthetic utility, primarily through its ability to participate in transition metal-catalyzed cross-coupling reactions. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at the 5-position of the benzodioxole ring.

Aryl iodides are generally more reactive than their corresponding bromides or chlorides in common coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. wikipedia.orgnih.govnih.gov This reactivity allows for selective transformations under mild conditions, a crucial aspect in the multi-step synthesis of complex molecules. wikipedia.orglibretexts.org

Precursor for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is a significant area of research because the inclusion of fluorine can enhance the bioactivity of molecules. researchgate.netnih.gov The 2,2-difluorobenzodioxole moiety is a key component that can be incorporated into larger heterocyclic systems. nih.gov Synthetic strategies often involve cycloaddition reactions where the fluorine-containing part, such as a derivative of 2,2-Difluoro-5-iodobenzo[d] nih.govgoogle.comdioxole, is assembled with other reactants to form the final heterocyclic ring. nih.gov For example, after converting the iodo-group to another functional group, the benzodioxole unit can be used to construct pyrazoles, isoxazoles, or quinolines. researchgate.net

Component in the Construction of Pharmaceutical Intermediates and Scaffolds

The 2,2-difluoro-1,3-benzodioxole structure is an important intermediate in the synthesis of pharmaceutical products. google.comgoogle.com The introduction of the difluoromethylenedioxy group is a common strategy in drug design to modulate properties such as metabolic stability and binding affinity. nih.gov 2,2-Difluoro-5-iodobenzo[d] nih.govgoogle.comdioxole serves as a specialized building block for these applications. nih.govsynquestlabs.com

The iodine atom allows for its incorporation into larger, more complex molecular scaffolds through reactions like the Sonogashira and Suzuki-Miyaura couplings. wikipedia.orglibretexts.orgharvard.edu These reactions are fundamental in modern medicinal chemistry for creating diverse libraries of compounds for drug discovery. For instance, the Sonogashira reaction couples the aryl iodide with a terminal alkyne, a transformation widely used in the synthesis of pharmaceuticals. wikipedia.orglibretexts.org Similarly, the Suzuki reaction can be used to couple the iodo-compound with various boronic acids or their derivatives, providing access to a wide range of biaryl structures. nih.govharvard.edu

Intermediate for Agrochemical Compounds

The utility of 2,2-difluoro-1,3-benzodioxole derivatives extends to the field of agricultural chemistry. google.comgoogle.com The parent compound is a known intermediate for agrochemicals. google.comechemi.com The fungicidal agent Fludioxonil, for example, contains a related pyrrole-difluorobenzodioxole structure, highlighting the importance of this chemical class in crop protection. The iodo-substituted variant, 2,2-Difluoro-5-iodobenzo[d] nih.govgoogle.comdioxole, provides a direct route to introduce this valuable moiety into new potential pesticides and herbicides through established cross-coupling methodologies.

Derivatization Strategies for Enhanced Functionality and Chemical Diversity

The chemical utility of 2,2-Difluoro-5-iodobenzo[d] nih.govgoogle.comdioxole is significantly enhanced by its potential for derivatization. The iodine atom can be transformed into a variety of other functional groups, thereby expanding the range of accessible molecules and enabling diverse synthetic strategies.

Introduction of Carbonyl and Carboxylic Acid Derivatives

The iodo group of 2,2-Difluoro-5-iodobenzo[d] nih.govgoogle.comdioxole can serve as a precursor to carbonyl and carboxylic acid functionalities. One common method involves a halogen-metal exchange, for instance, by reacting the iodo-compound with an organolithium reagent like n-butyllithium to form a lithiated intermediate. google.com This highly reactive species can then be treated with an appropriate electrophile.

Carboxylic Acid Synthesis: Quenching the lithiated intermediate with carbon dioxide (CO₂) gas, followed by an acidic workup, yields 2,2-difluorobenzo[d] nih.govgoogle.comdioxole-5-carboxylic acid. achemblock.comsigmaaldrich.comcymitquimica.com

Aldehyde Synthesis: Reacting the lithium species with a formylating agent, such as N,N-dimethylformamide (DMF), introduces an aldehyde group to form 2,2-difluorobenzo[d] nih.govgoogle.comdioxole-5-carbaldehyde. google.comsigmaaldrich.com

These derivatives are themselves valuable building blocks for further synthetic elaborations.

Table 1: Carbonyl and Carboxylic Acid Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,2-Difluorobenzo[d] nih.govgoogle.comdioxole-5-carbaldehyde656-42-8C₈H₄F₂O₃186.11
2,2-Difluorobenzo[d] nih.govgoogle.comdioxole-5-carboxylic acid656-46-2C₈H₄F₂O₄202.11

Synthesis of Amine and Nitrile Containing Analogues

The aromatic ring of the difluorobenzodioxole scaffold can also be functionalized with nitrogen-containing groups like amines and nitriles, which are prevalent in many biologically active molecules.

Nitrile Synthesis: The iodo group on 2,2-Difluoro-5-iodobenzo[d] nih.govgoogle.comdioxole can be displaced by a cyanide source, often using a palladium or copper catalyst in a cyanation reaction to produce 2,2-difluoro-1,3-benzodioxole-5-carbonitrile. sigmaaldrich.com

Amine Synthesis: While direct conversion from the iodide is possible through methods like the Buchwald-Hartwig amination, a more common route to 2,2-difluorobenzo[d] nih.govgoogle.comdioxol-5-amine involves the reduction of a corresponding nitro-substituted precursor. chemspider.comchemscene.com The iodo-compound could potentially be converted to an amino derivative through such multi-step sequences.

These amine and nitrile analogues serve as key intermediates for synthesizing a wide array of more complex molecules, including amides, ureas, and various nitrogen-containing heterocycles. researchgate.net

Table 2: Amine and Nitrile Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,2-Difluorobenzo[d] nih.govgoogle.comdioxol-5-amine1544-85-0C₇H₅F₂NO₂173.12
2,2-Difluoro-1,3-benzodioxole-5-carbonitrile135132-34-2C₈H₃F₂NO₂183.11

Incorporation into Sulfur-Containing Systems (e.g., Thioethers, Sulfinates)

The carbon-iodine bond in 2,2-Difluoro-5-iodobenzo[d] wikipedia.orgnih.govdioxole is a key functional group that enables the introduction of sulfur-containing moieties, leading to the formation of thioethers and sulfinates. These sulfur-containing compounds are of significant interest in pharmaceutical and materials chemistry.

Thioethers, for instance, can be synthesized from aryl iodides through palladium or copper-catalyzed cross-coupling reactions with thiols. While specific examples detailing the use of 2,2-Difluoro-5-iodobenzo[d] wikipedia.orgnih.govdioxole in these reactions are not prevalent in the reviewed literature, the general reactivity of aryl iodides suggests its suitability as a substrate.

The synthesis of sulfinates from aryl iodides is another important transformation. Aryl sulfinates are versatile intermediates that can be further converted to sulfonamides and sulfones, which are common pharmacophores. The reaction of an aryl iodide with a sulfur dioxide surrogate, followed by trapping with an electrophile, is a common method for preparing aryl sulfinates.

Alkylation and Arylation Reactions

The presence of the iodo group on the aromatic ring of 2,2-Difluoro-5-iodobenzo[d] wikipedia.orgnih.govdioxole makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org This reaction is widely used for the formation of biaryl linkages. Given that aryl iodides are highly reactive in Suzuki-Miyaura couplings, 2,2-Difluoro-5-iodobenzo[d] wikipedia.orgnih.govdioxole is an ideal candidate for coupling with a wide range of aryl and heteroaryl boronic acids to generate complex, fluorinated biaryl structures. organic-chemistry.orgresearchgate.netfrontiersin.orgdigitellinc.com The general conditions for such a reaction would involve a palladium catalyst, a suitable ligand, a base, and a solvent system.

Coupling PartnerCatalyst SystemBaseSolventProduct Type
Arylboronic acidPd(0)/CNa2CO3DME/H2OBiaryl
(Hetero)aryl boronic acidNa2PdCl4/sSPhosK2CO3Acetonitrile/H2O(Hetero)aryl-substituted benzodioxole

The Sonogashira coupling is another pivotal cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org The high reactivity of the carbon-iodine bond in 2,2-Difluoro-5-iodobenzo[d] wikipedia.orgnih.govdioxole makes it a prime substrate for Sonogashira coupling with various terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the introduction of an alkynyl moiety onto the difluorobenzodioxole scaffold, which can then be further elaborated into more complex structures, such as 7-azaindoles. nih.gov

Coupling PartnerCatalyst SystemCo-catalystBaseProduct Type
Terminal alkynePalladium complexCopper(I) saltAmineAlkynyl-substituted benzodioxole
2-Amino-3,5-diiodopyridinePalladium complexCopper(I) saltAminePrecursor to 2,3,5-trisubstituted 7-azaindoles

Role in Catalyst Development and Ligand Design

While 2,2-Difluoro-5-iodobenzo[d] wikipedia.orgnih.govdioxole is primarily utilized as a building block in the synthesis of target molecules, its structural features also suggest a potential, though less explored, role in the development of novel catalysts and ligands. The difluorobenzodioxole moiety can be functionalized to create unique ligand architectures for transition metal catalysis.

The synthesis of phosphine (B1218219) ligands, which are crucial in many catalytic processes, often involves the reaction of an organometallic reagent with a halophosphine. The iodo-substituted position of 2,2-Difluoro-5-iodobenzo[d] wikipedia.orgnih.govdioxole could potentially be converted into an organometallic species (e.g., an organolithium or Grignard reagent) and then reacted with a chlorophosphine to generate a novel phosphine ligand. The electronic properties of the resulting ligand would be influenced by the electron-withdrawing difluoromethylenedioxy group, which could, in turn, affect the catalytic activity and selectivity of its metal complexes.

Furthermore, the benzodioxole scaffold itself can be part of a larger ligand system. For example, derivatives of 1,3-benzodioxole (B145889) have been used to create bidentate ligands for various catalytic applications. The unique electronic environment provided by the difluoro substitution could lead to the development of catalysts with novel reactivity. However, specific examples of the direct use of 2,2-Difluoro-5-iodobenzo[d] wikipedia.orgnih.govdioxole in catalyst or ligand synthesis are not yet prominent in the scientific literature, representing an area ripe for future investigation.

Future Perspectives and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies for Fluorinated Benzo[d]nih.govnih.govdioxole Systems

The synthesis of fluorinated benzodioxoles is an area of active research, with a focus on improving efficiency, safety, and substrate scope. Traditional methods for producing 2,2-difluoro-1,3-benzodioxole (B44384) often involve the fluorination of 2,2-dichloro-1,3-benzodioxole (B1313652) using reagents like potassium fluoride (B91410) or hydrogen fluoride. google.comgoogle.com These processes, while effective, can require harsh conditions.

Current research is exploring alternative and more efficient synthetic strategies. One patented process describes the preparation of 2,2-difluoro-1,3-benzodioxole from 1,3-benzodioxole (B145889) by reaction with chlorine in benzotrifluoride (B45747) in the presence of a radical initiator, followed by reaction with hydrogen fluoride. google.com Another approach involves the use of potassium hydrogen fluoride as a catalyst for the chlorine-fluorine exchange on 2,2-dichloro-1,3-benzodioxole. google.com

The direct fluorination of aromatic rings is another promising avenue. For instance, N-fluorobenzenesulfonimide (NFSI) has been successfully used for the direct fluorination of 3-substituted 5-(1,3-dioxane) acetal (B89532) isoxazoles, a method that has been applied to the formal synthesis of a bioactive compound. academie-sciences.fr Such methodologies could potentially be adapted for the direct fluorination of the benzodioxole ring system, offering a more direct route to certain fluorinated analogues.

Future efforts in this area are likely to concentrate on the development of catalytic methods that avoid stoichiometric and often harsh fluorinating agents, the use of flow chemistry to enhance safety and scalability, and the design of synthetic routes that allow for the precise and regioselective introduction of fluorine atoms onto the benzodioxole scaffold.

Exploration of Bioisosteric Replacements and Fluorine Effects in Molecular Design

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govnih.govbohrium.com In medicinal chemistry, the strategic replacement of hydrogen atoms or entire functional groups with fluorine or fluorine-containing moieties, a concept known as bioisosterism, is a widely used strategy to optimize drug candidates. informahealthcare.comnih.govnih.govsilae.it

The difluoromethylene group (CF2) present in "2,2-Difluoro-5-iodobenzo[d] nih.govacs.orgdioxole" is a key structural motif. This group can act as a bioisostere for other functionalities, such as a carbonyl group, an ether oxygen, or a methylene (B1212753) group. beilstein-journals.org The high electronegativity of fluorine can influence the local electronic environment, affecting properties like pKa, dipole moment, and metabolic stability. nih.gov For example, the replacement of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. cambridgemedchemconsulting.com

The benzodioxole structure itself has been associated with good bioavailability and low cytotoxicity in certain drug molecules. enamine.net The addition of fluorine to this scaffold, as seen in the difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group present in drugs like Lumacaftor and Tezacaftor, can enhance drug-target interactions and improve metabolic stability. enamine.net

Future research will likely focus on a more nuanced understanding of the "fluorine effect" in the context of the benzodioxole system. This will involve systematic studies to correlate the position and number of fluorine atoms with specific changes in biological activity, pharmacokinetics, and pharmacodynamics. The development of computational models to predict the impact of fluorination on molecular properties will also be a key area of advancement.

Advanced Catalytic Systems for Targeted Functionalization and Transformations

The presence of an iodine atom in "2,2-Difluoro-5-iodobenzo[d] nih.govacs.orgdioxole" makes it an ideal substrate for a wide range of catalytic cross-coupling reactions. These reactions are powerful tools for the construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly well-suited for the functionalization of aryl iodides. Research has demonstrated the successful use of palladium catalysts for consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids, highlighting the utility of such methods for creating complex difluorinated structures. beilstein-journals.orgnih.gov These principles are directly applicable to "2,2-Difluoro-5-iodobenzo[d] nih.govacs.orgdioxole", allowing for the introduction of a wide variety of substituents at the 5-position of the benzodioxole ring.

The development of more advanced catalytic systems, including those based on other transition metals like copper, nickel, and gold, will continue to expand the scope of possible transformations. Furthermore, the exploration of C-H activation methodologies could provide novel strategies for the functionalization of the benzodioxole ring system, potentially bypassing the need for pre-functionalized starting materials like the iodo-derivative.

Future research is also expected to focus on the development of enantioselective catalytic methods to create chiral centers, which is of paramount importance in the synthesis of many pharmaceuticals. The use of photocatalysis and electrocatalysis may also offer new and more sustainable approaches to the transformation of fluorinated benzodioxoles.

Environmental Fate and Biodegradation Studies of Fluorinated Benzodioxoles

The widespread use of organofluorine compounds has raised concerns about their environmental persistence and potential for bioaccumulation due to the exceptional strength of the carbon-fluorine bond. nih.govnumberanalytics.comacs.org Understanding the environmental fate and biodegradation pathways of fluorinated compounds is therefore a critical area of research.

While many fluorinated compounds are recalcitrant to degradation, microorganisms have evolved enzymatic machinery capable of cleaving the C-F bond. nih.govacs.orgnih.gov Studies have shown that some microorganisms can degrade fluorinated aromatic compounds under specific conditions. nih.gov

Of particular relevance is the finding that Pseudomonas putida F1 can catalyze the defluorination of 2,2-difluoro-1,3-benzodioxole (DFBD). nih.gov The initial step in this process involves the oxidation of the aromatic ring by toluene (B28343) dioxygenase to form DFBD-4,5-dihydrodiol. nih.govresearchgate.net This intermediate can then undergo further transformations that lead to the release of fluoride ions. nih.govresearchgate.net

Future research in this area will likely focus on:

Identifying and characterizing the specific enzymes and metabolic pathways involved in the degradation of fluorinated benzodioxoles in a wider range of microorganisms and environmental conditions.

Investigating the potential for the formation of persistent and potentially toxic metabolites during the biodegradation process.

Exploring the use of bioremediation strategies, employing microorganisms or their enzymes, for the cleanup of environments contaminated with fluorinated compounds.

Conducting comprehensive life-cycle assessments for new fluorinated benzodioxole-containing products to ensure their environmental sustainability.

Q & A

(Basic) What are the common synthetic routes for preparing 2,2-Difluoro-5-iodobenzo[d][1,3]dioxole, and what factors influence yield and purity?

The synthesis typically involves halogenation or cross-coupling reactions. A copper-catalyzed approach (adapted from iodination of similar benzo[d][1,3]dioxoles) can introduce iodine at the 5-position, while palladium-catalyzed direct arylations (e.g., with 5-bromo analogs) may be modified for iodinated substrates . Key factors include:

  • Catalyst selection : Pd(OAc)₂ with KOAc for coupling reactions (yields >70% reported for brominated analogs) .
  • Temperature : Reactions often proceed at 80–100°C to balance reactivity and stability of the iodine substituent.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.
    Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product.

(Basic) Which spectroscopic techniques are most effective for characterizing 2,2-Difluoro-5-iodobenzo[d][1,3]dioxole, and what key spectral features should researchers observe?

  • ¹⁹F-NMR : Expect two doublets near δ -120 ppm (CF₂ group), with coupling constants ~250 Hz due to geminal fluorine atoms .
  • ¹³C-NMR : The iodine atom deshields adjacent carbons; C-5 (iodinated position) appears downfield (~100 ppm) .
  • Mass spectrometry (HRMS) : A molecular ion peak at m/z 328 (C₇H₄F₂IO₂⁺) confirms the molecular formula.
  • X-ray crystallography : Resolves bond angles (e.g., C-I bond ~2.09 Å) and confirms regioselectivity of substitution .

(Advanced) How does the iodine substituent in 2,2-Difluoro-5-iodobenzo[d][1,3]dioxole influence its reactivity in cross-coupling reactions compared to brominated analogs?

Iodine’s larger atomic radius and lower electronegativity vs. bromine alter reactivity:

  • Electronic effects : Weaker C-I bond (vs. C-Br) facilitates oxidative addition in Pd-catalyzed reactions but may increase side reactions (e.g., homocoupling).
  • Steric hindrance : The iodine atom’s size can reduce accessibility to catalytic sites, requiring bulkier ligands (e.g., XPhos) to stabilize intermediates .
  • Substitution vs. elimination : Iodide’s better leaving-group ability favors nucleophilic substitution but may compete with undesired β-hydride elimination.
    Optimization requires balancing catalyst loading (1–5 mol% Pd) and temperature (80–120°C) .

(Advanced) What strategies can resolve contradictions in reported biological activities of halogenated benzo[d][1,3]dioxole derivatives?

Contradictions often arise from structural variations (e.g., halogen position) or assay conditions. Methodological approaches include:

  • Comparative SAR studies : Systematically modify substituents (e.g., replacing iodine with bromine) and test against identical targets (e.g., enzymes in ’s neuroprotection assays) .
  • Dose-response profiling : Evaluate IC₅₀ values across multiple cell lines to distinguish target-specific vs. cytotoxic effects .
  • Computational docking : Model interactions with biological targets (e.g., ATP-binding proteins in ) to rationalize activity differences .

(Basic) What are the proposed biological targets and mechanisms of action for 2,2-Difluoro-5-iodobenzo[d][1,3]dioxole?

  • Enzyme inhibition : The iodine atom enhances hydrophobic interactions with enzyme active sites (e.g., cytochrome P450 or kinases) .
  • Neuroprotection : Structural analogs show inhibition of acetylcholinesterase (AChE) with IC₅₀ values ~10 µM, linked to the dioxole ring’s electron-deficient aromatic system .
  • Antimicrobial activity : Halogenated dioxoles disrupt bacterial membrane integrity (MIC ~25 µg/mL for Gram-positive strains) .

(Advanced) What structural modifications of 2,2-Difluoro-5-iodobenzo[d][1,3]dioxole enhance bioactivity, and how are these derivatives evaluated?

  • Heterocycle fusion : Adding pyridine or morpholine rings (e.g., as in ) improves solubility and target affinity .
  • Bioisosteric replacement : Replacing iodine with triazole or cyclopropane groups (e.g., ) maintains steric bulk while altering electronic properties .
  • In vitro assays :
    • MTT assay : Tests cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa).
    • Fluorescence polarization : Measures binding affinity to proteins (e.g., CFTR in ) .
    • Microscopy : Visualizes cellular uptake (e.g., confocal imaging with fluorescent tags).

(Advanced) How can researchers address challenges in optimizing reaction conditions for iodinated benzo[d][1,3]dioxole derivatives?

  • Solvent screening : Test mixtures of DCM/THF to improve iodine solubility without degrading the dioxole ring.
  • Catalyst screening : Compare Pd(OAc)₂, CuI, and Ni catalysts for coupling efficiency .
  • In situ monitoring : Use HPLC or GC-MS to track intermediate stability and byproduct formation.
  • Theoretical modeling : DFT calculations predict transition-state energies for C-I bond activation .

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